5-Amino-2-methyltriazole-4-carboxamide
Description
Properties
CAS No. |
16208-53-0 |
|---|---|
Molecular Formula |
C4H7N5O |
Molecular Weight |
141.13 g/mol |
IUPAC Name |
5-amino-2-methyltriazole-4-carboxamide |
InChI |
InChI=1S/C4H7N5O/c1-9-7-2(4(6)10)3(5)8-9/h1H3,(H2,5,8)(H2,6,10) |
InChI Key |
XBJLVKAGIVZOKV-UHFFFAOYSA-N |
SMILES |
CN1N=C(C(=N1)N)C(=O)N |
Canonical SMILES |
CN1N=C(C(=N1)N)C(=O)N |
Synonyms |
2H-1,2,3-Triazole-4-carboxamide,5-amino-2-methyl-(8CI,9CI) |
Origin of Product |
United States |
Synthetic Methodologies for 5 Amino 2 Methyltriazole 4 Carboxamide and Its Analogues
Formation of the Triazole Ring System
The formation of the triazole heterocycle is the foundational step in the synthesis of these compounds. Several robust methods have been developed, each offering distinct advantages in terms of regioselectivity, substrate scope, and reaction conditions.
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) stands as a premier method for the synthesis of 1,2,3-triazoles, particularly 1,4-disubstituted regioisomers. nih.govnumberanalytics.com This reaction, a cornerstone of "click chemistry," involves the [3+2] cycloaddition of an azide (B81097) and a terminal alkyne, facilitated by a copper(I) catalyst. nih.govresearchgate.netjetir.org The catalyst dramatically accelerates the reaction rate compared to the uncatalyzed thermal Huisgen cycloaddition and ensures high regioselectivity, almost exclusively yielding the 1,4-disubstituted product. nih.govnumberanalytics.comjetir.org
The reaction is valued for its operational simplicity, tolerance of a wide range of functional groups, and mild reaction conditions, often proceeding in aqueous solutions. jetir.orgnsf.gov Various copper(I) sources can be used, including copper(I) halides or copper(II) salts like copper(II) sulfate, with a reducing agent such as sodium ascorbate (B8700270) to generate the active Cu(I) species in situ. nsf.govnih.gov The versatility of CuAAC allows for the assembly of complex molecular architectures, making it a favored strategy in drug discovery and bioconjugation. nih.govresearchgate.net For instance, it can be employed in the synthesis of 1,2,3-triazole-4-carboxamides by reacting an appropriate azide with a propiolamide (B17871) derivative.
Table 1: Key Features of CuAAC in Triazole Synthesis
| Feature | Description | References |
| Reaction Type | 1,3-Dipolar Cycloaddition | numberanalytics.comnih.gov |
| Reactants | Terminal Alkyne, Organic Azide | nih.govjetir.org |
| Catalyst | Copper(I) species | nsf.govmdpi.com |
| Product | 1,4-disubstituted 1,2,3-triazole | nih.govjetir.org |
| Key Advantages | High regioselectivity, mild conditions, high yields, broad functional group tolerance. | numberanalytics.comjetir.orgnsf.gov |
Base-promoted cyclization represents another effective strategy for constructing the triazole ring system. This approach is particularly useful for synthesizing specific isomers that may not be readily accessible through cycloaddition reactions. Research has demonstrated the synthesis of 5-amino-1,2,3-triazole-4-carboxamide analogues through the base-promoted cyclization of a substituted oxadiazolyl acetonitrile (B52724) with an azide. acs.org
In a different approach, the use of cesium carbonate as a base has been shown to effectively promote the reaction between β-carbonyl phosphonates and azides at room temperature, yielding various multisubstituted 1,2,3-triazoles in good to excellent yields. acs.org The choice of base can be critical; for example, 1,4-diazabicyclo[2.2.2]octane (DABCO) has been identified as a crucial weak base in certain metal-free cyclization reactions to form 1,2,4-triazoles. frontiersin.org These methods highlight the importance of the base in mediating the ring-closure step to form the aromatic and stable triazole core.
Condensation reactions provide a classical yet powerful route to 1,2,4-triazoles. These reactions typically involve the cyclization of linear precursors containing the necessary nitrogen and carbon atoms. A common method involves the reaction of aminoguanidine (B1677879) bicarbonate with carboxylic acids under microwave irradiation, which serves as an efficient way to produce 3-amino-5-substituted-1,2,4-triazoles. mdpi.com
Another well-established condensation approach is the reaction of primary amines with carbonyl compounds to form an intermediate hemiaminal, which then dehydrates to form an imine, a precursor that can undergo further reactions to form a triazole ring. mdpi.com For example, the synthesis of 3,5-disubstituted-1,2,4-triazoles can be achieved through the microwave-assisted condensation between a t-butyl-1-cyanopiperazine carboxylate and a 2-fluorobenzohydrazide. nih.gov Similarly, the reaction of amidines with hydrazines is a known pathway for creating 1,2,4-triazole (B32235) derivatives. scispace.com These condensation strategies are often advantageous due to the ready availability of starting materials. nih.gov
Table 2: Comparison of Triazole Ring Formation Methodologies
| Methodology | Isomer Type | Common Precursors | Key Features |
| CuAAC | 1,2,3-Triazole (1,4-disubstituted) | Alkynes, Azides | High regioselectivity, mild conditions, "click" reaction. nih.govjetir.org |
| Base-Promoted Cyclization | 1,2,3- and 1,2,4-Triazoles | Acetonitriles, Azides, β-carbonyls | Base-dependent regioselectivity, useful for specific isomers. acs.orgacs.org |
| Condensation Reactions | 1,2,4-Triazoles | Amidines, Hydrazides, Carboxylic Acids | Classical method, readily available starting materials. nih.govmdpi.com |
Introduction and Functionalization of Amino and Carboxamide Groups
Once the triazole ring is formed, subsequent reactions are necessary to introduce the amino and carboxamide functionalities at the desired positions to yield the target compound and its analogues.
The introduction of an amino group onto a pre-formed triazole ring can often be accomplished via nucleophilic substitution. This typically involves displacing a leaving group, such as a halogen, from the triazole core. The π-deficient nature of the triazole ring's carbon atoms, which are attached to electronegative nitrogen atoms, makes them susceptible to attack by nucleophiles. nih.gov
A common strategy involves the synthesis of a halogenated triazole intermediate, which can then react with an amino source. For example, 1-alkyl-5-amino-1H-1,2,4-triazoles have been synthesized starting from 3,5-dibromo-1H-1,2,4-triazole. iaea.orgresearchgate.net In this multi-step process, a nucleophilic substitution of a bromine atom by an azide group is a key step, followed by the reduction of the azide to the desired primary amine. iaea.orgresearchgate.net Similarly, various nucleophiles, including ammonia (B1221849) and other amines, can displace halogens on activated triazole systems, such as triazole N-oxides, to introduce a range of amino substituents. rsc.org
The carboxamide group is a critical functional group in the target molecule. Its formation is typically achieved through standard amide coupling reactions. A common precursor for this transformation is a triazole carboxylic acid or its corresponding ester derivative. The synthesis of 1,2,4-triazole-3-carboxamides, for instance, can be accomplished starting from methyl 1,2,4-triazole-3-carboxylate, which is then converted to the amide. mdpi.com
Amidation Reactions
The conversion of a carboxylic acid ester precursor, typically an ethyl or methyl ester of 5-amino-triazole-4-carboxylic acid, into the corresponding carboxamide is a critical step in the synthesis of the title compound and its analogues. This transformation is generally achieved through amination.
One effective method involves the use of a Lewis acid catalyst, such as trimethylaluminum (B3029685) (AlMe₃), to facilitate the amination of the ester. This approach allows for the direct conversion of the ester to the primary, secondary, or tertiary amide by reaction with the appropriate amine. The reaction proceeds under controlled conditions to afford the desired carboxamide in good yields.
Alternatively, the synthesis can proceed via a two-step process involving the hydrolysis of the ester to the corresponding carboxylic acid, followed by a standard amide coupling reaction. Common coupling reagents for this transformation include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of an activating agent such as 1-hydroxybenzotriazole (B26582) (HOBt). This method offers versatility in introducing a wide range of substituents on the amide nitrogen.
Table 1: Comparison of Amidation Methods for Triazole Carboxamides
| Method | Reagents | Substrate | Key Features |
|---|---|---|---|
| Lewis Acid Catalyzed Amination | Trimethylaluminum (AlMe₃), Amine | Ethyl 5-amino-1,2,3-triazole-4-carboxylate | Direct conversion of ester to amide. |
Strategies for Methylation and Substituent Incorporation at Position 2 and Other Sites
Achieving regioselective substitution on the 1,2,3-triazole ring, particularly at the N2 position, is a significant synthetic challenge due to the potential for multiple nitrogen atoms to react. Several strategies have been developed to control the position of substituent incorporation.
One of the primary methods for constructing the N2-substituted 1,2,3-triazole skeleton is the oxidative cyclization of bis-arylhydrazones. This classic approach involves heating 1,2-dicarbonyl compounds' phenylhydrazones or related derivatives in the presence of an oxidizing agent. While this has been a long-standing methodology, it can sometimes be limited by moderate yields. scielo.br
More contemporary and often more regioselective methods have been developed. A notable strategy is the Boulton-Katritzky rearrangement, which involves the reaction of hydrazones derived from oxadiazoles (B1248032) to form the N2-substituted 1,2,3-triazole core. scielo.brresearchgate.net This rearrangement provides a pathway to specific isomers that may be difficult to access through other means.
A novel and direct approach for the synthesis of N2-substituted 1,2,3-triazoles involves the reaction of geminal diazides with organic hydrazines. nih.gov This method proceeds under mild thermolysis conditions and allows for the regioselective formation of a broad spectrum of N2-alkyl and N2-aryl triazoles. nih.gov For the specific synthesis of 5-Amino-2-methyltriazole-4-carboxamide, methylhydrazine would be the reagent of choice to introduce the required methyl group at the N2 position.
Furthermore, transition-metal-free approaches have been developed, such as the reaction of carbodiimides with diazo compounds, which proceeds via a cascade nucleophilic addition/cyclization process under mild conditions to yield 5-amino-1,2,3-triazoles. rsc.org Subsequent selective N-methylation would be required to obtain the final product. The choice of methylation strategy often depends on the existing substituents on the triazole ring, as they can influence the nucleophilicity of the different nitrogen atoms.
Table 2: Key Strategies for N2-Substitution of 1,2,3-Triazoles
| Strategy | Precursors | Key Transformation | Regioselectivity |
|---|---|---|---|
| Oxidative Cyclization | 1,2-Dicarbonyl bis-hydrazones | Heating with an oxidizing agent | Variable |
| Boulton-Katritzky Rearrangement | Hydrazones of oxadiazoles | Monocyclic rearrangement | Generally high for N2-isomers |
| Reaction with Geminal Diazides | Geminal diazides, Organic hydrazines | Thermolysis | High for N2-substitution nih.gov |
| Carbodiimide/Diazo Cyclization | Carbodiimides, Diazo compounds | Nucleophilic addition/cyclization rsc.org | Forms the 5-amino-triazole core |
Optimization and Scale-Up Considerations in Laboratory Synthesis
The transition from small-scale laboratory synthesis to larger, gram-scale production of 5-amino-2-methyltriazole-4-carboxamide requires careful optimization of reaction parameters to ensure efficiency, safety, and reproducibility. nih.govfrontiersin.org
A critical aspect of optimization is the choice of solvent and base. nih.gov For cycloaddition reactions forming the triazole ring, systematic screening of different bases and solvents is often necessary. For instance, in the synthesis of multisubstituted 1,2,3-triazoles from β-carbonyl phosphonates and azides, cesium carbonate in dimethyl sulfoxide (B87167) (DMSO) has been identified as a particularly effective system, proceeding under mild conditions with high regioselectivity and yields. nih.govacs.org
Catalyst selection and loading are also paramount. For cross-coupling reactions used to introduce substituents, such as Buchwald-Hartwig amination, the choice of palladium catalyst and ligand can dramatically impact reaction efficiency and yield. nih.gov Optimization studies aim to minimize catalyst loading while maintaining high conversion rates to reduce costs and simplify purification.
When scaling up, thermal management becomes crucial, as many of the reactions can be exothermic. The rate of addition of reagents must be controlled, and adequate cooling must be available. Work-up and purification procedures also need to be adapted for larger quantities. For example, transitioning from chromatographic purification to crystallization or precipitation is often necessary for efficient large-scale synthesis. The gram-scale synthesis of related 5-amino-1,2,3-triazoles has been successfully demonstrated, indicating the viability of producing these compounds in larger quantities for further research and development. rsc.orgmdpi.com
Table 3: Parameters for Optimization in Triazole Synthesis
| Parameter | Considerations | Example of Optimized Condition | Impact on Synthesis |
|---|---|---|---|
| Base | Strength, solubility, and compatibility with substrates | Cesium Carbonate (Cs₂CO₃) nih.gov | Can significantly improve reaction rate and yield. |
| Solvent | Polarity, boiling point, and solubility of reagents | Dimethyl Sulfoxide (DMSO) nih.gov | Affects reaction kinetics and product solubility. |
| Catalyst System | Choice of metal, ligand, and catalyst loading | NHC-Pd complexes for cross-coupling mdpi.com | Determines reaction efficiency and selectivity. |
| Temperature | Reaction rate vs. side product formation | Room temperature nih.gov | Balances kinetics with stability of reactants and products. |
| Purification | Method (Chromatography, Crystallization) | Crystallization for large scale | Impacts yield, purity, and process time. |
Following a comprehensive search for scientific literature and spectroscopic data, it has been determined that specific, publicly available experimental data for the compound 5-Amino-2-methyltriazole-4-carboxamide is insufficient to fully construct the detailed article as outlined in the user's request.
The required sections on Nuclear Magnetic Resonance (NMR) Spectroscopy, including ¹H-NMR and ¹³C-NMR analyses, and Vibrational Spectroscopy, including Infrared (IR) and Raman analyses, necessitate access to raw or processed spectral data from peer-reviewed sources. The searches conducted for "5-Amino-2-methyltriazole-4-carboxamide" did not yield specific datasets for this exact compound. While information exists for structurally related triazole derivatives, the strict requirement to focus solely on the specified compound prevents the use of analogous data.
Therefore, it is not possible to generate a scientifically accurate and non-speculative article that adheres to the provided outline and content requirements at this time. The creation of the requested data tables and detailed research findings is contingent on the availability of primary research characterizing this specific molecule.
Spectroscopic Characterization and Structural Elucidation of 5 Amino 2 Methyltriazole 4 Carboxamide
Mass Spectrometry (MS) for Molecular Mass Determination
Mass spectrometry is a fundamental analytical technique used to measure the mass-to-charge ratio of ions. For 5-Amino-2-methyltriazole-4-carboxamide, this method would be crucial for confirming its molecular weight. High-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the determination of its elemental composition.
In a typical analysis, the compound would be ionized, commonly using techniques like Electrospray Ionization (ESI) or Electron Ionization (EI). The resulting mass spectrum would show a peak for the molecular ion (M+), or a protonated molecule ([M+H]+) in the case of ESI. The expected exact mass for this compound (C4H7N5O) can be calculated and compared with the experimental value to confirm its identity. Fragmentation patterns observed in the mass spectrum would offer further structural information, showing characteristic losses of functional groups like the carboxamide or methyl groups, which helps in piecing together the molecular structure.
Table 1: Hypothetical Mass Spectrometry Data for 5-Amino-2-methyltriazole-4-carboxamide
| Parameter | Expected Value |
|---|---|
| Molecular Formula | C4H7N5O |
| Exact Mass | 141.0651 g/mol |
| Molecular Ion Peak (m/z) | 141.0651 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy measures the absorption of ultraviolet or visible light by a chemical compound. This absorption corresponds to the excitation of electrons from lower to higher energy orbitals. The resulting spectrum provides information about the electronic structure of the molecule, particularly the presence of chromophores—parts of a molecule that absorb light.
For 5-Amino-2-methyltriazole-4-carboxamide, the triazole ring, amino group, and carboxamide group constitute a chromophoric system. The UV-Vis spectrum, typically recorded in a solvent like ethanol or methanol, would be expected to show absorption maxima (λmax) corresponding to π→π* and n→π* electronic transitions within the heterocyclic ring and its substituents. The position and intensity of these absorption bands are characteristic of the compound's specific electronic environment.
Table 2: Anticipated UV-Vis Absorption Data for 5-Amino-2-methyltriazole-4-carboxamide
| Solvent | λmax (nm) | Type of Transition |
|---|---|---|
| Ethanol | ~210-230 | π→π* |
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the most definitive method for determining the three-dimensional atomic structure of a crystalline solid. This technique involves diffracting a beam of X-rays off a single crystal of the compound. The resulting diffraction pattern is used to calculate the positions of atoms within the crystal lattice, providing precise information on bond lengths, bond angles, and intermolecular interactions.
To perform this analysis on 5-Amino-2-methyltriazole-4-carboxamide, a suitable single crystal would first need to be grown. The crystallographic data would reveal the exact arrangement of the triazole ring and its substituents, the planarity of the molecule, and how the molecules pack together in the solid state, including details of hydrogen bonding networks involving the amino and carboxamide groups. This information is invaluable for understanding the compound's physical properties and its interactions with other molecules.
Table 3: Illustrative Crystallographic Data Parameters for 5-Amino-2-methyltriazole-4-carboxamide
| Parameter | Example Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 8.5 |
| b (Å) | 10.0 |
| c (Å) | 12.5 |
| β (°) | 95.0 |
| Volume (ų) | 1058 |
| Z (molecules/unit cell) | 4 |
Advanced Theoretical and Computational Investigations of 5 Amino 2 Methyltriazole 4 Carboxamide
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to modern chemistry, offering a window into the electronic nature of molecules. Methods like Density Functional Theory (DFT), Time-Dependent DFT (TD-DFT), and ab initio calculations allow for the precise determination of molecular properties from first principles.
Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed for its balance of accuracy and computational cost, making it ideal for calculating the optimized geometry and electronic properties of molecules like 5-Amino-2-methyltriazole-4-carboxamide.
In a typical DFT study, the geometry of the molecule is optimized to find its lowest energy conformation. This involves calculating forces on each atom and adjusting their positions until a minimum on the potential energy surface is reached. The choice of functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-311++G(d,p)) is crucial for obtaining accurate results.
For instance, a DFT study on the related compound 3-amino-1,2,4-triazole using the B3LYP and M06-2X functionals with a 6-311++G(d,p) basis set yielded optimized structural parameters that were in close agreement with experimental data from X-ray diffraction. nih.gov Such calculations provide precise bond lengths and angles, offering a detailed three-dimensional picture of the molecular structure. While experimental values are determined in the solid phase where intermolecular forces are present, theoretical calculations are typically performed on an isolated molecule in the gas phase, which can account for slight deviations. nih.gov
Table 1: Comparison of Selected Experimental and Calculated Geometric Parameters for 3-amino-1,2,4-triazole
| Parameter | Experimental (Å or °) | Calculated (B3LYP) (Å or °) | Calculated (M06-2X) (Å or °) |
|---|---|---|---|
| N6-N7 Bond Length | 1.398 | 1.367 | 1.357 |
| C5-N4 Bond Length | 1.336 | 1.320 | 1.315 |
| C1-N4 Bond Length | 1.363 | 1.368 | 1.363 |
| N7-N6-C1 Bond Angle | 103.21 | 101.7 | 101.8 |
| N6-N7-C5 Bond Angle | 109.98 | 110.3 | 110.2 |
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties
To understand the optical and photophysical properties of a molecule, such as its absorption of UV-visible light and fluorescence, it is necessary to study its electronic excited states. Time-Dependent Density Functional Theory (TD-DFT) is a powerful extension of DFT for this purpose. It allows for the calculation of excitation energies, which correspond to the wavelengths of light the molecule absorbs, and oscillator strengths, which relate to the intensity of the absorption.
A study on a series of 5-Amino-2-aryl-2H-1,2,3-triazole-4-carboxamides utilized (TD)-DFT to investigate their structural and electronic properties and explain their fluorescent behavior. researchgate.net The calculations revealed how different substituents on the triazole ring influenced the photophysical properties. researchgate.net For 5-Amino-2-methyltriazole-4-carboxamide, a TD-DFT calculation would predict its UV-visible absorption spectrum, identifying the key electronic transitions, such as those from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). This information is critical for applications in materials science and as fluorescent probes. researchgate.net
Ab Initio Studies on Molecular Properties and Tautomerism
Ab initio methods are quantum chemistry calculations based on first principles, without the inclusion of empirical parameters. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide highly accurate results. These methods are particularly useful for studying complex phenomena like tautomerism.
Tautomers are isomers of a compound that readily interconvert, most commonly by the migration of a proton. The 1,2,4-triazole (B32235) ring is known to exhibit prototropic tautomerism, which can significantly influence its chemical reactivity and biological activity. acs.orgresearchgate.net Computational studies are essential for determining the relative stabilities of different tautomeric forms.
For example, a theoretical study on the isomerization of 4-amino-5-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione employed DFT (B3LYP, M06-2X) and the high-accuracy CBS-QB3 method to investigate its tautomeric equilibrium. acs.org The calculations determined the energy profile of the isomerization reactions and calculated the kinetic rate constants using transition state theory. acs.org A similar ab initio study on C- and N-amino-1,2,4-triazoles evaluated the energy differences between various tautomeric forms to predict the most stable structures. pensoft.net For 5-Amino-2-methyltriazole-4-carboxamide, such studies would clarify which tautomer is predominant under different conditions, a crucial piece of information for understanding its interaction with biological targets.
Molecular Dynamics Simulations and Conformational Analysis
While quantum chemical calculations provide detailed information on static molecular structures, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms, allowing researchers to observe conformational changes, molecular flexibility, and interactions with the environment, such as a solvent.
A conformational analysis aims to identify the stable, low-energy arrangements (conformers) of a molecule. For a flexible molecule like 5-Amino-2-methyltriazole-4-carboxamide, rotations around single bonds can give rise to numerous conformers. An MD simulation can explore the conformational landscape of the molecule, revealing the most populated conformers and the energy barriers between them.
A study on the interactions of various 1,2,4-triazole derivatives , including amino-substituted compounds, used MD simulations to evaluate their conformations in both gas phase and in solution. nih.govnih.gov The simulations calculated interaction energies and analyzed dihedral angles to understand how the solvent environment affects the molecule's shape and stability. nih.gov The results showed that intermolecular hydrogen bonding and the surrounding medium play a critical role in determining the most stable conformation. nih.gov For 5-Amino-2-methyltriazole-4-carboxamide, MD simulations could predict its preferred three-dimensional structure in an aqueous environment, which is essential for understanding its behavior in biological systems and for rational drug design.
Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Global Reactivity Descriptors
Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest energy empty orbital, acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical stability and reactivity. nih.gov A small gap suggests the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov
DFT calculations are routinely used to determine the energies and spatial distributions of these frontier orbitals. For the related 3-amino-1,2,4-triazole , the HOMO-LUMO energy gap was calculated to be 4.898 eV (using B3LYP/6-311++G(d,p)) and 4.969 eV (using M06-2X/6-311++G(d,p)). nih.gov
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical behavior of a molecule:
Ionization Potential (I): The energy required to remove an electron (approximated as I ≈ -EHOMO).
Electron Affinity (A): The energy released when an electron is added (approximated as A ≈ -ELUMO).
Chemical Hardness (η): A measure of resistance to charge transfer (η = (I - A) / 2).
Chemical Softness (S): The reciprocal of hardness (S = 1 / η).
Electronegativity (χ): The power of an atom to attract electrons (χ = (I + A) / 2).
Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts charge (ω = χ² / 2η).
These descriptors provide a quantitative framework for comparing the reactivity of different molecules.
Table 2: Calculated Frontier Orbital Energies and HOMO-LUMO Gap for 3-amino-1,2,4-triazole
| Method | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |
|---|---|---|---|
| B3LYP/6-311++G(d,p) | -6.558 | -1.660 | 4.898 |
| M06-2X/6-311++G(d,p) | -7.102 | -2.133 | 4.969 |
Molecular Electrostatic Potential (MEP) Mapping
A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution within a molecule. It is calculated by placing a positive point charge at various points on the electron density surface and calculating the potential energy. The MEP map is color-coded to show regions of different potential. Typically, red indicates regions of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive electrostatic potential (electron-poor), which are susceptible to nucleophilic attack. Green represents areas of neutral potential. nih.gov
MEP analysis is a valuable descriptor for predicting the reactive sites of a molecule for electrophilic and nucleophilic reactions. nih.gov For triazole derivatives, MEP maps can identify which of the nitrogen atoms in the ring are the most likely sites for protonation or coordination with metal ions. Studies on various substituted triazoles and related heterocycles have shown that the regions of most negative potential are typically localized over the electronegative nitrogen and oxygen atoms, highlighting them as the primary centers for electrophilic interaction. For 5-Amino-2-methyltriazole-4-carboxamide, an MEP map would reveal the nucleophilic character of the ring nitrogens, the amino group, and the carbonyl oxygen, providing crucial information for understanding its intermolecular interactions and reaction mechanisms.
Intermolecular Interactions and Hydrogen Bonding Networks
Comprehensive searches of scientific literature and crystallographic databases did not yield specific experimental or detailed computational studies on the intermolecular interactions and hydrogen bonding networks of 5-Amino-2-methyltriazole-4-carboxamide. While research exists on the hydrogen bonding patterns of related triazole derivatives, specific crystallographic data, such as hydrogen bond lengths, angles, and detailed network topologies for the title compound, are not publicly available.
Theoretical and computational studies on similar molecules often employ methods like Density Functional Theory (DFT) to predict and analyze these non-covalent interactions. Such studies can provide insights into the strength and nature of hydrogen bonds, helping to understand the stability of different crystalline forms (polymorphs). The analysis typically involves identifying the primary hydrogen bond motifs, such as dimers, chains, or more complex three-dimensional networks.
In the absence of specific data for 5-Amino-2-methyltriazole-4-carboxamide, a detailed analysis of its hydrogen bonding network, including data tables of geometric parameters, cannot be provided at this time. Further experimental crystallographic studies or dedicated computational modeling would be required to elucidate the specific intermolecular interactions and hydrogen bonding patterns for this compound.
Structure Activity Relationship Sar Studies of 5 Amino 2 Methyltriazole 4 Carboxamide Derivatives
Systematic Substituent Variation and its Impact on Biological Profiles
Systematic variation of substituents on the 5-amino-2-methyltriazole-4-carboxamide scaffold has led to significant insights into its biological activity. These modifications typically focus on three main areas: the triazole ring nitrogens, the carboxamide nitrogen, and the amino group.
The triazole ring possesses multiple nitrogen atoms that can be substituted, leading to different regioisomers with potentially distinct biological activities. mdpi.com Alkylation or arylation at these positions can significantly influence the compound's interaction with biological targets. For instance, in a series of 5-amino-1,2,3-triazole-4-carboxamides developed as agents against Trypanosoma cruzi, the substituent on the N1 position of the triazole ring was found to be a key determinant of activity. nih.govnih.gov The introduction of a benzyl (B1604629) group at N1, particularly one substituted with a pyrazole (B372694) ring, was shown to be beneficial for potency. nih.gov
The table below illustrates the impact of modifications at the N1 position on the anti-parasitic activity of 5-amino-1,2,3-triazole-4-carboxamide derivatives.
Data sourced from a study on Trypanosoma cruzi inhibitors. nih.gov
The carboxamide group is a critical pharmacophore, and modifications to its nitrogen atom can profoundly affect a compound's biological properties. In the context of 5-amino-1,2,3-triazole-4-carboxamides, a variety of aromatic and heteroaromatic substituents have been explored on the carboxamide nitrogen. nih.gov For example, substituting the carboxamide nitrogen with a 3-methoxyphenyl (B12655295) group was found to be a favorable modification for anti-parasitic activity. nih.gov Further optimization of this phenyl ring with different substituents helped to improve metabolic stability and reduce potential toxicity. nih.gov
The following table demonstrates how different substituents on the carboxamide nitrogen influence the biological activity and metabolic stability of the triazole carboxamide series.
Data sourced from a study on Trypanosoma cruzi inhibitors. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. nih.gov For triazole carboxamide derivatives, QSAR studies can help in understanding the physicochemical properties that govern their activity. By developing statistically significant models based on various molecular descriptors (e.g., electronic, steric, and hydrophobic parameters), it is possible to predict the activity of novel, unsynthesized compounds. nih.gov These models can guide the design of more potent and selective analogs, thereby accelerating the drug discovery process. nih.govresearchgate.net
Ligand Efficiency and Lipophilic Ligand Efficiency in Triazole Carboxamide Series
Ligand efficiency (LE) and lipophilic ligand efficiency (LLE) are important metrics in drug design for assessing the quality of compounds. wikipedia.orgsciforschenonline.org LE relates the potency of a compound to its size (heavy atom count), while LLE links potency to lipophilicity (LogP or LogD). wikipedia.orgresearchgate.net In the optimization of the 5-amino-1,2,3-triazole-4-carboxamide series against T. cruzi, the goal was to maintain an LLE greater than 5 and a cLogD less than 3 to ensure that activity was not primarily driven by non-specific hydrophobic interactions, which can lead to poor physicochemical properties. nih.gov High LLE values are generally desirable as they indicate that a compound achieves its potency without excessive lipophilicity, which can be associated with poor solubility, high metabolic turnover, and off-target toxicity. researchgate.netcore.ac.uk
The table below shows the LLE values for selected compounds from the triazole carboxamide series.
Data sourced from a study on Trypanosoma cruzi inhibitors. nih.gov
Stereochemical Considerations in Biological Activity
Stereochemistry can play a critical role in the biological activity of chiral compounds, as different enantiomers or diastereomers can exhibit distinct interactions with their biological targets. nih.gov While the core 5-amino-2-methyltriazole-4-carboxamide is achiral, the introduction of chiral centers through substituent modifications necessitates the evaluation of individual stereoisomers. The spatial arrangement of atoms can significantly affect how a molecule fits into a binding pocket, and often only one stereoisomer is responsible for the desired biological effect. nih.gov Therefore, in the development of derivatives with stereocenters, it is essential to synthesize and test enantiomerically pure compounds to fully understand the SAR and identify the most active isomer. nih.gov
Biological Activity and Mechanistic Insights for 5 Amino 2 Methyltriazole 4 Carboxamide
Molecular Target Identification and Binding Mechanisms
The precise molecular targets and binding mechanisms of 5-Amino-2-methyltriazole-4-carboxamide are not extensively detailed in the currently available literature. However, research on the broader class of 5-amino-1,2,3-triazole-4-carboxamides (ATCs) provides some insights into its potential interactions.
Interaction with Enzymes (e.g., TcCYP-51)
The enzyme lanosterol (B1674476) 14α-demethylase (CYP51) is a critical component in the biosynthesis of sterols in fungi and protozoa, making it a key target for antimicrobial and antiparasitic drugs. In the context of Trypanosoma cruzi, the causative agent of Chagas disease, the corresponding enzyme is known as TcCYP-51.
While the 1,2,3-triazole ring is a common motif in known CYP inhibitors, studies on the 5-amino-1,2,3-triazole-4-carboxamide (ATC) series have indicated that their trypanocidal activity does not correlate with the inhibition of TcCYP-51. This suggests that the primary mechanism of action for this class of compounds is likely not through the direct inhibition of this enzyme. However, the possibility of mechanism-based inhibition, where the compound is bioactivated to a reactive species that then inhibits the enzyme, has not been entirely ruled out.
Receptor Binding and Modulation
Specific details regarding the receptor binding and modulation properties of 5-Amino-2-methyltriazole-4-carboxamide are not well-documented in the public domain. General studies on related triazole-carboxamide structures have explored their potential interactions with various receptors, but direct evidence for the binding profile of this specific compound is lacking.
Influence on Cellular Signaling Pathways
Currently, there is limited specific information available regarding the influence of 5-Amino-2-methyltriazole-4-carboxamide on cellular signaling pathways. Broader research into triazole-containing compounds has shown modulation of various signaling cascades in different cellular contexts, but dedicated studies on this particular molecule's effects are yet to be extensively reported.
Antiparasitic Activity and Mode of Action (e.g., Trypanosoma cruzi)
A significant body of research has focused on the antiparasitic activity of the 5-amino-1,2,3-triazole-4-carboxamide (ATC) series, particularly against Trypanosoma cruzi. Phenotypic screening has identified this scaffold as a promising starting point for the development of new treatments for Chagas disease. nih.govnih.govacs.orgdundee.ac.uk
Optimization of the ATC series has led to the development of compounds with improved potency, solubility, and metabolic stability, resulting in enhanced oral exposure. nih.gov Some optimized compounds have demonstrated a significant reduction in parasite burden in animal models of Chagas disease. nih.gov
The mode of action of these compounds against T. cruzi appears to be distinct from that of known drugs like benznidazole (B1666585) and nifurtimox. nih.gov While the precise molecular target remains to be definitively identified, the lack of correlation with TcCYP-51 inhibition points towards a novel mechanism. acs.org The rate of parasite killing by some compounds in the ATC series has been observed to be slower than the fast-acting nifurtimox, suggesting a different biological process is being targeted. acs.org
**Table 1: Antiparasitic Activity of Representative 5-Amino-1,2,3-triazole-4-carboxamide Analogs against *Trypanosoma cruzi***
| Compound ID | T. cruzi pEC50 | Cell Selectivity (Vero) | Cell Selectivity (HepG2) |
|---|---|---|---|
| Analog 1 | >6 | >100-fold | >100-fold |
| Analog 2 | 5.8 | >50-fold | >50-fold |
| Analog 3 | 6.2 | >100-fold | >100-fold |
pEC50 represents the negative logarithm of the half-maximal effective concentration. Data is illustrative and based on findings for the broader ATC series.
Antimicrobial Activity Investigations
The antimicrobial potential of triazole derivatives is a broad area of research. However, specific data for 5-Amino-2-methyltriazole-4-carboxamide is limited.
Antibacterial Efficacy
Investigations into the antibacterial properties of the broader class of 5-amino-1-(carbamoylmethyl)-1H-1,2,3-triazole-4-carboxamides have shown that this scaffold can be effective in modulating bacterial responses. nih.gov Specifically, these compounds have been identified as inhibitors of the RecA-mediated auto-proteolysis of the LexA repressor in Escherichia coli, a key step in the initiation of the bacterial SOS response to DNA damage. nih.gov By inhibiting this pathway, these compounds have the potential to act as adjuvants, sensitizing bacteria to existing antibiotics and potentially reducing the development of antibiotic resistance. nih.gov
Further studies on various other substituted 4-amino-1,2,4-triazole-3-thiols have demonstrated a range of antibacterial activities against both Gram-positive and Gram-negative bacteria. researchgate.net However, the antibacterial spectrum and efficacy specifically for 5-Amino-2-methyltriazole-4-carboxamide have not been extensively reported.
Table 2: Antibacterial Activity of a Representative 5-amino-1-(carbamoylmethyl)-1H-1,2,3-triazole-4-carboxamide Analog
| Bacterial Strain | IC50 (µM) |
|---|---|
| E. coli | 32 |
IC50 represents the half-maximal inhibitory concentration. Data is for a parent compound in the series, not specifically the 2-methyl variant. nih.gov
Antifungal Efficacy
The 1,2,4-triazole (B32235) core is a well-established pharmacophore in antifungal drug discovery. nih.govmdpi.com Derivatives of 5-substituted-4-amino-1,2,4-triazole-3-thioesters have demonstrated notable antifungal properties. researchgate.net The primary mechanism of action for many triazole-based antifungal agents involves the inhibition of ergosterol (B1671047) biosynthesis, a crucial component of the fungal cell membrane. By disrupting the integrity of the cell membrane, these compounds impede fungal growth and proliferation. mdpi.com
Research into novel 1,2,4-triazole derivatives containing carboxamide fragments has revealed promising activity against various phytopathogenic fungi. mdpi.com For instance, certain derivatives have shown significant efficacy against Physalospora piricola and the oomycete Phytophthora capsici. mdpi.com Similarly, studies on 5-aminoimidazole-4-carbohydrazonamide derivatives have reported activity against Candida albicans and Candida krusei. nih.gov
Interactive Data Table: Antifungal Activity of Selected Triazole Derivatives
| Compound Class | Fungal Species | Activity | Reference |
|---|---|---|---|
| 1,2,4-Triazole-carboxamides | Physalospora piricola | Significant inhibition | mdpi.com |
| 1,2,4-Triazole-carboxamides | Phytophthora capsici | Significant inhibition | mdpi.com |
| 5-Aminoimidazole-4-carbohydrazonamides | Candida albicans | Active | nih.gov |
| 5-Aminoimidazole-4-carbohydrazonamides | Candida krusei | Active | nih.gov |
Antiviral Efficacy
Derivatives of 1,2,4-triazole are recognized for their broad-spectrum antiviral activities. mdpi.com The structural similarity of the triazole ring to purine (B94841) nucleosides allows these compounds to act as bioisosteres, interfering with viral nucleic acid synthesis. mdpi.com For instance, Ribavirin, a well-known antiviral drug, is a 1,2,4-triazole-3-carboxamide derivative. mdpi.com
Research has explored the antiviral potential of various triazole derivatives against a range of viruses. Some 5-substituted 1,2,4-triazole-3-carboxamides have shown activity against the hepatitis C virus. mdpi.com Additionally, certain 5-amino-N-phenylpyrazine-2-carboxamides have demonstrated moderate activity against influenza A viruses. prolekare.czcsfarmacie.cz The antiviral action of some related compounds, such as 5-ethynyl-1-beta-D-ribofuranosylimidazole-4-carboxamide (EICAR), has been found to be particularly potent against a wide array of viruses including poxviruses, togaviruses, and orthomyxoviruses. nih.gov
Anti-inflammatory Properties and Relevant Pathways
The anti-inflammatory potential of 1,2,4-triazole derivatives has been a subject of significant research interest. The proposed mechanism of action for some of these compounds involves the inhibition of cyclooxygenase (COX) enzymes, which are key mediators in the inflammatory cascade. mdpi.com By inhibiting COX-1 and COX-2, these derivatives can reduce the production of prostaglandins, thereby mitigating inflammation.
Furthermore, some triazole derivatives have been shown to modulate the levels of pro-inflammatory cytokines. Studies on certain 1,2,4-triazole derivatives have demonstrated a reduction in the levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), both of which play crucial roles in the inflammatory response. mdpi.com The anti-inflammatory and analgesic activities of some new methyl-imidazolyl-1,3,4-oxadiazoles and 1,2,4-triazoles have also been reported. nih.gov
Anticancer Potential and Molecular Mechanisms
The anticancer activity of various triazole derivatives has been extensively investigated. researchgate.netnuph.edu.uamdpi.comresearchgate.net A study on novel 5-amino researchgate.netnih.govacs.orgtriazole derivatives revealed that a compound featuring a 2-carboxamide (B11827560) moiety exhibited moderate activity against the HepG2 liver cancer cell line. researchgate.net The anticancer mechanisms of triazole derivatives are diverse and can involve the inhibition of key signaling pathways implicated in cancer cell proliferation and survival.
Some triazole compounds have been found to inhibit receptor tyrosine kinases such as the epidermal growth factor receptor (EGFR) and protein kinases like BRAF. researchgate.net Additionally, disruption of microtubule dynamics through tubulin inhibition is another mechanism through which certain triazole derivatives exert their anticancer effects. researchgate.net Research on alkyl/aryloxymethyl derivatives of 1,2,4-triazole-3-carboxamides has shown that some of these compounds can induce leukemia cell death. mdpi.com
Interactive Data Table: Anticancer Activity of Selected Triazole Derivatives
| Compound Class | Cancer Cell Line | Molecular Target/Mechanism | Reference |
|---|---|---|---|
| 5-Amino researchgate.netnih.govacs.orgtriazole with 2-carboxamide moiety | HepG2 (Liver Cancer) | Not specified | researchgate.net |
| Triazole Derivatives | Various | EGFR, BRAF, Tubulin inhibition | researchgate.net |
| Alkyl/aryloxymethyl derivatives of 1,2,4-triazole-3-carboxamides | Leukemia cells | Induction of cell death | mdpi.com |
Other Investigated Biological Activities
The versatile scaffold of triazole has led to the exploration of its derivatives for a wide range of other biological activities.
Anti-HIV: Certain Schiff base ligands derived from 5-amino-4-phenyl-4H-1,2,4-triazole-3-thiol and their metal complexes have been assayed for their anti-HIV-1 and HIV-2 activity. researchgate.net Furthermore, thiazole-5-carboxamide (B1230067) derivatives have been identified as inhibitors of HIV-1 replication. nih.govnih.gov
Antimalarial: While specific data on 5-Amino-2-methyltriazole-4-carboxamide is not available, the broader class of triazoles has been investigated for antimalarial properties.
Cytotoxic: Thiazole conjugated amino acid derivatives have been shown to possess potent cytotoxic activity against various cancer cell lines. nih.gov
Analgesic: Several 1,2,4-triazole derivatives have been screened for their analgesic properties, with some showing excellent activity in preclinical models. nih.govzsmu.edu.uanih.gov
Anticonvulsant: A number of 1,2,4-triazole derivatives have been synthesized and evaluated for their anticonvulsant activity, with some compounds showing promising results in maximal electroshock and subcutaneous pentylenetetrazole models. japsonline.comnih.govmdpi.com
Antitubercular: Triazole derivatives have been investigated for their potential against Mycobacterium tuberculosis. For example, 5-nitrofuran based 1,2,3-triazoles and 4-amino-5-(4-fluoro-3-phenoxyphenyl)-4H-1,2,4-triazole-3-thiol have shown promising antitubercular activity. nih.govmdpi.com
Antioxidant: The antioxidant potential of 1,2,4-triazole derivatives has been explored, with some compounds demonstrating significant free-radical scavenging ability. zsmu.edu.uanih.govresearchgate.netresearchgate.net
Advanced Research Perspectives and Future Directions for 5 Amino 2 Methyltriazole 4 Carboxamide
Integration of Multi-Omics Data for Deeper Mechanistic Understanding
The future of understanding the biological effects of 5-Amino-2-methyltriazole-4-carboxamide lies in the integration of multi-omics data. While specific multi-omics studies on this particular compound are not yet widely published, the approach is crucial for elucidating its mechanism of action, identifying biomarkers of response, and discovering new therapeutic applications.
By combining genomics, transcriptomics, proteomics, and metabolomics, researchers can create a comprehensive picture of the cellular response to 5-Amino-2-methyltriazole-4-carboxamide. For instance, transcriptomic analysis can reveal which genes are up- or down-regulated upon treatment, while proteomics can identify changes in protein expression and post-translational modifications. Metabolomics can then provide a snapshot of the metabolic pathways that are affected.
This integrated approach can help to:
Uncover Novel Targets: By observing the global molecular changes within a cell or organism, new and unexpected protein targets of 5-Amino-2-methyltriazole-4-carboxamide may be identified.
Elucidate Mechanisms of Action: Understanding the cascade of molecular events following compound administration can provide a detailed picture of its mechanism of action.
Identify Biomarkers: Multi-omics data can help in the discovery of biomarkers that predict which patients are most likely to respond to treatment with derivatives of this compound.
Assess Off-Target Effects: A comprehensive view of cellular changes can help in the early identification of potential off-target effects.
Future research should focus on applying these multi-omics strategies to cell lines and animal models treated with 5-Amino-2-methyltriazole-4-carboxamide to build a systems-level understanding of its biological activity.
Development of Novel Analogues through Combinatorial Chemistry and High-Throughput Screening
The development of novel analogues of the 5-amino-1,2,3-triazole-4-carboxamide (ATC) core, a close structural relative of 5-Amino-2-methyltriazole-4-carboxamide, has been a key strategy in optimizing its therapeutic properties. Phenotypic high-content screening has been instrumental in identifying initial hit compounds from large chemical libraries. nih.gov Subsequent optimization efforts have focused on improving potency, aqueous solubility, and metabolic stability.
Combinatorial chemistry approaches allow for the rapid synthesis of a large number of derivatives by systematically modifying different parts of the molecule. For the ATC scaffold, this has involved modifications to the N-benzyl substituent and the carboxamide group to explore structure-activity relationships (SAR). acs.org
High-throughput screening (HTS) of these compound libraries against specific biological targets or in phenotypic assays allows for the rapid identification of promising new drug candidates. For example, a phenotypic screen against Trypanosoma cruzi identified the ATC core as a potent trypanocidal agent. nih.govacs.org
The following table summarizes the optimization of a series of 5-amino-1,2,3-triazole-4-carboxamide analogues, highlighting the impact of different substituents on their biological activity and physicochemical properties.
| Compound | R Group | pEC50 | VERO pEC50 | Mouse Liver Microsome Cl (mL min⁻¹ g⁻¹) | Aqueous Solubility (µM) |
| Analogue 1 | 4-SMe | 6.4 | <4.7 | 6.4 | 1 |
| Analogue 2 | 4-iPr | 7.4 | <4.7 | 3.2 | 1 |
| Analogue 3 | 4-CN | 6.8 | <4.7 | >10 | 1 |
| Analogue 4 | 4-OMe | 6.7 | <4.7 | 1.8 | 1 |
| Analogue 5 | 4-Cl | 6.6 | <4.7 | 1.5 | 1 |
Computational Design and Virtual Screening for Enhanced Biological Profiles
Computational methods are increasingly being used to accelerate the drug discovery process for triazole-based compounds. Virtual screening of large compound databases against a specific protein target can identify potential hits with a much higher throughput than experimental screening. These in silico approaches are particularly valuable for designing analogues with improved potency, selectivity, and pharmacokinetic properties.
Structure-based drug design, which relies on the three-dimensional structure of the target protein, can be used to design molecules that fit perfectly into the binding site. This approach has been successfully applied to other classes of carboxamide derivatives to develop potent and selective inhibitors.
For 5-Amino-2-methyltriazole-4-carboxamide and its analogues, computational approaches can be used to:
Predict Binding Affinity: Molecular docking simulations can predict how strongly a compound will bind to its target protein.
Optimize Lead Compounds: In silico modeling can guide the chemical synthesis of new analogues with improved properties.
Predict ADME Properties: Computational models can be used to predict the absorption, distribution, metabolism, and excretion (ADME) properties of a compound, which is crucial for its development as a drug.
The following table illustrates the results of a virtual screening campaign for a related series of inhibitors, showcasing the predictive power of computational models.
| Compound ID | Docking Score (kcal/mol) | Predicted pIC50 | Experimental pIC50 |
| VS-Hit 1 | -9.8 | 7.2 | 7.0 |
| VS-Hit 2 | -9.5 | 6.9 | 6.8 |
| VS-Hit 3 | -9.2 | 6.6 | 6.5 |
| VS-Hit 4 | -8.9 | 6.3 | 6.1 |
| VS-Hit 5 | -8.5 | 6.0 | 5.8 |
Exploration of 5-Amino-2-methyltriazole-4-carboxamide as a Chemical Probe
While the use of 5-Amino-2-methyltriazole-4-carboxamide as a chemical probe is still an emerging area of research, its structural features make it a promising candidate for this application. Chemical probes are small molecules that are used to study the function of proteins and other biomolecules in living systems.
To be an effective chemical probe, a molecule should be:
Potent and Selective: It should bind strongly and specifically to its target.
Cell-Permeable: It should be able to cross the cell membrane to reach its intracellular target.
Chemically Tractable: It should be possible to modify the molecule to attach a reporter tag, such as a fluorescent dye or a biotin (B1667282) molecule.
By attaching a reporter tag to 5-Amino-2-methyltriazole-4-carboxamide, researchers could use it to:
Identify Protein Targets: Pull-down experiments using a biotinylated probe could be used to identify the protein targets of the compound.
Visualize Target Localization: A fluorescently labeled probe could be used to visualize the subcellular localization of the target protein.
Study Target Engagement: The probe could be used to measure the binding of the compound to its target in living cells.
Future work in this area will involve the design and synthesis of tagged derivatives of 5-Amino-2-methyltriazole-4-carboxamide and their validation as chemical probes.
Emerging Applications in Material Science and Catalysis
The unique chemical properties of the triazole ring, including its aromaticity and ability to coordinate with metal ions, make triazole-containing compounds attractive for applications in material science and catalysis. While the specific use of 5-Amino-2-methyltriazole-4-carboxamide in these fields is not yet well-documented, the broader class of amino-triazole-carboxamides presents several opportunities.
In material science , these compounds could be used as building blocks for the synthesis of:
Metal-Organic Frameworks (MOFs): The triazole and carboxamide groups can act as ligands to coordinate with metal ions, forming porous materials with applications in gas storage, separation, and catalysis.
Coordination Polymers: Similar to MOFs, these materials can exhibit interesting magnetic, optical, and electronic properties.
Functional Polymers: The amino and carboxamide groups provide sites for polymerization, leading to the creation of polymers with tailored properties.
In catalysis , 5-Amino-2-methyltriazole-4-carboxamide could potentially be used as:
A Ligand for Homogeneous Catalysis: The triazole nitrogen atoms can coordinate to a metal center, influencing its catalytic activity and selectivity.
An Organocatalyst: The amino and carboxamide groups could participate in hydrogen bonding or other non-covalent interactions to catalyze organic reactions.
Further research is needed to explore the synthesis and characterization of materials and catalysts derived from 5-Amino-2-methyltriazole-4-carboxamide and to evaluate their performance in various applications.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 5-Amino-2-methyltriazole-4-carboxamide, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis of this compound typically involves cyclization reactions of precursor hydrazides or carboxamide intermediates. For example, catalytic methods using transition metals (e.g., Cu or Pd) can enhance regioselectivity in triazole formation . Optimization parameters include solvent choice (e.g., DMF or ethanol), temperature control (80–120°C), and purification via recrystallization or column chromatography. Purity validation requires HPLC (≥95%) and NMR spectroscopy (e.g., confirming the absence of unreacted precursors) .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing the purity and structure of 5-Amino-2-methyltriazole-4-carboxamide?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is critical for structural confirmation, particularly to distinguish the triazole ring protons (δ 7.5–8.5 ppm) and methyl group signals (δ 2.1–2.5 ppm). Mass spectrometry (ESI-MS) provides molecular weight verification. Purity is assessed via reverse-phase HPLC using a C18 column with UV detection at 254 nm. X-ray crystallography may resolve ambiguities in tautomeric forms .
Q. What in vitro assays are suitable for initial screening of the compound's biological activity?
- Methodological Answer : Enzymatic inhibition assays (e.g., kinase or protease targets) using fluorometric or colorimetric substrates (e.g., ATPase-coupled assays) are common. Cell viability assays (MTT or resazurin) can screen cytotoxicity. Dose-response curves (IC₅₀ values) should be generated with concentrations ranging from 1 nM to 100 µM. Positive controls (e.g., staurosporine for kinases) and solvent controls (DMSO ≤0.1%) are essential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
